ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole, a benzothiophene, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the benzothiophene ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and an appropriate diene or alkyne.
Coupling of the indole and benzothiophene derivatives: The final step involves coupling the indole and benzothiophene derivatives through a sulfanyl linkage, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The indole and benzothiophene moieties can interact with various receptors or enzymes, potentially inhibiting or activating their function. The fluorophenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Ethyl 2-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of an indole, benzothiophene, and fluorophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S2/c1-3-35-29(34)26-22-9-5-7-11-24(22)37-28(26)31-27(33)18(2)36-25-17-32(23-10-6-4-8-21(23)25)16-19-12-14-20(30)15-13-19/h4,6,8,10,12-15,17-18H,3,5,7,9,11,16H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUNJDXYLVMSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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